3-Isopropyl-6-methylpyridin-2-amine
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Overview
Description
3-Isopropyl-6-methylpyridin-2-amine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 3-position and a methyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-6-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with isopropyl bromide and methyl iodide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Aminopyridine
Reagents: Isopropyl bromide, methyl iodide
Conditions: Basic conditions, such as the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Procedure: The 2-aminopyridine is first treated with isopropyl bromide to introduce the isopropyl group at the 3-position. Subsequently, methyl iodide is added to introduce the methyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-Isopropyl-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Isopropylpyridine: Lacks the amine group at the 2-position.
6-Methylpyridin-2-amine: Lacks the isopropyl group at the 3-position.
2-Aminopyridine: Lacks both the isopropyl and methyl groups.
Uniqueness
3-Isopropyl-6-methylpyridin-2-amine is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-3-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-5-4-7(3)11-9(8)10/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
RLEVWGJJVQJTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(C)C)N |
Origin of Product |
United States |
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